molecular formula C19H17ClO2 B12537068 6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one CAS No. 820209-13-0

6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one

Cat. No.: B12537068
CAS No.: 820209-13-0
M. Wt: 312.8 g/mol
InChI Key: XBZQZSDLADSLDE-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones This compound is characterized by its unique structure, which includes a pyranone ring substituted with chlorophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base, followed by cyclization to form the pyranone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Bromophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one
  • 6-(4-Fluorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one
  • 6-(4-Methylphenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one

Uniqueness

6-(4-Chlorophenyl)-3,3-dimethyl-4-phenyl-3,4-dihydro-2H-pyran-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

820209-13-0

Molecular Formula

C19H17ClO2

Molecular Weight

312.8 g/mol

IUPAC Name

6-(4-chlorophenyl)-3,3-dimethyl-4-phenyl-4H-pyran-2-one

InChI

InChI=1S/C19H17ClO2/c1-19(2)16(13-6-4-3-5-7-13)12-17(22-18(19)21)14-8-10-15(20)11-9-14/h3-12,16H,1-2H3

InChI Key

XBZQZSDLADSLDE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C=C(OC1=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C

Origin of Product

United States

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